N-[(furan-2-yl)methyl]-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
Overview
Description
N-[(furan-2-yl)methyl]-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound that features a furan ring, an imidazole ring, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a thiol under acidic conditions.
Attachment of the furan ring: The furan ring can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the sulfanylacetamide group: This step involves the reaction of a thiol with an acyl chloride to form the sulfanylacetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Imidazolines and reduced sulfur compounds.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes.
Comparison with Similar Compounds
Similar Compounds
- **N-[(furan-2-yl)methyl]-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
- **N-[(furan-2-yl)methyl]-2-{[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
Uniqueness
N-[(furan-2-yl)methyl]-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-16-7-5-10-18(13-16)22-25-21(17-8-3-2-4-9-17)23(26-22)29-15-20(27)24-14-19-11-6-12-28-19/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBAWZINNKJDFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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